8-Ethyl-2-methyl-1H-purin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
8-ethyl-2-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H11N5/c1-3-5-12-6-7(9)10-4(2)11-8(6)13-5/h3H2,1-2H3,(H3,9,10,11,12,13) |
InChI Key |
SKZWHOAYRGYJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC(=NC(=C2N1)N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Ethyl 2 Methyl 1h Purin 6 Amine and Substituted Purine Analogs
Evolution of Synthetic Strategies for Purine (B94841) Ring Systems
The synthesis of the purine ring system has evolved significantly from classical methods to more sophisticated and efficient strategies. Historically, the Traube synthesis, which involves the condensation of a pyrimidine (B1678525) with a formic acid derivative, was a foundational method. However, this and other early approaches often required harsh reaction conditions and offered limited control over regioselectivity, particularly when synthesizing polysubstituted purines.
Modern synthetic chemistry has introduced a variety of more versatile methods. orgsyn.org These include approaches starting from imidazole (B134444) or pyrimidine precursors, as well as de novo syntheses from acyclic starting materials. orgsyn.org The development of organometallic cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, has revolutionized the functionalization of the purine core, allowing for the introduction of a wide range of substituents at specific positions. bldpharm.combldpharm.com Furthermore, direct C-H activation and functionalization techniques are emerging as powerful tools to avoid pre-functionalization steps, offering more atom-economical and efficient routes to complex purine derivatives. google.com
Targeted Synthesis of 8-Alkyl-Purin-6-amine Derivatives
The synthesis of purines bearing an alkyl group at the C-8 position and an amine at the C-6 position, such as the target molecule 8-Ethyl-2-methyl-1H-purin-6-amine, typically involves the construction of the purine core followed by or concurrent with the introduction of the desired functional groups.
Conventional Multi-Step Reaction Sequences and Optimization
Conventional approaches to 8-alkyl-purin-6-amines often rely on a multi-step sequence starting from a substituted pyrimidine. A common strategy involves the condensation of a 4,5-diaminopyrimidine (B145471) with a carboxylic acid or its derivative to form the imidazole ring portion of the purine. For the synthesis of an 8-ethyl derivative, propanoic acid or one of its activated forms would be the reagent of choice.
A typical sequence might involve:
Synthesis of a substituted 4,5-diaminopyrimidine: This often starts from a commercially available pyrimidine, which is functionalized to introduce the two amino groups.
Cyclization: The diaminopyrimidine is then reacted with an appropriate reagent to form the 8-substituted purine. For instance, reaction with an acyl chloride or anhydride (B1165640) can lead to the formation of the C-8 substituted purine.
Functionalization at C-6: If not already present, the 6-amino group is typically introduced by displacement of a leaving group, such as a chloro or sulfonyl group, with ammonia (B1221849) or a protected amine.
Optimization of these multi-step sequences focuses on improving yields, reducing the number of steps, and employing milder reaction conditions. For example, the use of different coupling agents and bases can significantly impact the efficiency of the cyclization and amination steps.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction times, improve yields, and enhance the efficiency of purine synthesis. The application of microwave irradiation can significantly reduce the time required for the cyclization and cross-coupling reactions that are often part of purine synthesis.
For the synthesis of 8-alkyl-purin-6-amine derivatives, microwave heating can be applied to the condensation of the diaminopyrimidine with the carboxylic acid derivative, as well as to the subsequent amination step. This approach not only speeds up the process but can also lead to cleaner reactions with fewer byproducts.
| Reaction Step | Conventional Heating | Microwave-Assisted | Reference |
| Cyclization of diaminopyrimidine | Often requires prolonged heating (several hours to days) | Typically completed in minutes | |
| Amination of 6-chloropurine (B14466) | Can require high temperatures and long reaction times | Faster and often at lower bulk temperatures |
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis in Purine Chemistry.
Regioselective Functionalization at C-2, C-6, and C-8 Positions
Achieving regioselectivity is a key challenge in the synthesis of polysubstituted purines. The inherent reactivity of the different carbon atoms in the purine ring (C-2, C-6, and C-8) can be exploited to introduce substituents in a controlled manner.
C-6 Position: The C-6 position is readily functionalized through nucleophilic aromatic substitution of 6-halopurines. The chloro group is a common leaving group that can be displaced by a variety of nucleophiles, including amines, to introduce the 6-amino group. bldpharm.com
C-8 Position: The C-8 position is generally less electrophilic than C-6. Functionalization at C-8 can be achieved through lithiation followed by reaction with an electrophile, or through transition metal-catalyzed C-H activation. For the introduction of an ethyl group, a potential route involves the reaction of an 8-halopurine with an organometallic reagent like ethylzinc (B8376479) chloride in the presence of a palladium catalyst.
C-2 Position: The C-2 position is the least reactive towards nucleophilic attack. Functionalization at this position often requires harsher conditions or specific activation strategies.
The order in which these functionalizations are carried out is crucial for the successful synthesis of a target molecule like this compound. A plausible strategy would involve starting with a 2-methyl-6-chloropurine, followed by functionalization at the C-8 position, and finally amination at C-6.
Chemical Derivatization and Structural Diversity Generation
The generation of structural diversity in purine analogs is essential for exploring structure-activity relationships. This is achieved by systematically modifying the substituents at various positions of the purine ring.
Strategic Introduction of Ethyl and Methyl Substituents
The introduction of small alkyl groups like ethyl and methyl can significantly influence the biological activity of a purine derivative.
Methyl Group at C-2: A methyl group at the C-2 position can be introduced by starting the synthesis with a pyrimidine precursor that already contains the methyl group, or by a cross-coupling reaction on a 2-halopurine.
Ethyl Group at C-8: The introduction of an ethyl group at the C-8 position can be accomplished through several methods. One approach is the reaction of an 8-halopurine with an ethyl-containing organometallic reagent, such as ethylmagnesium bromide or diethylzinc, in the presence of a suitable catalyst. bldpharm.com Another strategy involves the cyclization of a 4,5-diaminopyrimidine with propanoic anhydride or a related reagent.
Amino Group at C-6: As previously mentioned, the 6-amino group is typically introduced via nucleophilic substitution of a 6-chloropurine with ammonia or an amine.
The combination of these methods allows for the systematic synthesis of a library of purine derivatives with varying alkyl substitution patterns, facilitating the exploration of their chemical and biological properties.
| Position | Substituent | Method of Introduction |
| C-2 | Methyl | From a 2-methyl-pyrimidine precursor or cross-coupling on a 2-halopurine |
| C-6 | Amino | Nucleophilic substitution of a 6-chloropurine with ammonia/amine |
| C-8 | Ethyl | Cyclization with a propanoic acid derivative or cross-coupling on an 8-halopurine |
Table 2: Strategic Introduction of Substituents for this compound.
Exploration of N-Alkylation and Other Nucleus Modifications
The modification of the purine core, particularly through N-alkylation and the introduction of various substituents, is a cornerstone of medicinal chemistry, enabling the fine-tuning of the molecule's biological activity. While direct experimental data on the N-alkylation and nucleus modification of this compound is not extensively documented in publicly available literature, the reactivity of the purine scaffold is well-established. This allows for a detailed exploration of the advanced synthetic methodologies applicable to this specific compound, drawing upon established principles of purine chemistry.
The primary sites for N-alkylation in purine derivatives like this compound are the N7 and N9 positions of the purine ring. The regioselectivity of the alkylation is a critical aspect, often influenced by the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. Generally, alkylation of purines can lead to a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable and major product, particularly in polar aprotic solvents. researchgate.netrsc.org However, kinetic control can favor the N7 isomer.
Several methods have been developed to achieve regioselective N-alkylation of purines. The use of different bases and solvents can significantly influence the outcome. For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base under microwave irradiation has been shown to favor the formation of N9-alkylated purines in high yields. ub.edu The nature of the alkylating agent also plays a crucial role. While simple alkyl halides are commonly used, more complex reagents can be employed to introduce specific functionalities.
The Mitsunobu reaction offers an alternative route for N-alkylation, particularly with alcohols, although it may require longer reaction times. ub.edursc.org This reaction proceeds under mild conditions and can be advantageous for substrates sensitive to strong bases. Furthermore, for the introduction of bulky alkyl groups, such as a tert-butyl group, specific catalysts like SnCl₄ can be used to achieve direct N7 regioselectivity through the reaction of N-trimethylsilylated purines with a tert-alkyl halide. nih.govacs.org
Beyond N-alkylation, the purine nucleus of this compound can be further functionalized. While the C2 and C8 positions are already substituted in the target molecule, modifications at the C6-amino group can be envisaged. For instance, N-acylation or further N-alkylation of the exocyclic amino group could be achieved, although this might require protective group strategies to avoid competing reactions at the purine ring nitrogens.
Direct C-H activation presents a modern and atom-economical approach for the introduction of substituents. While the C8 position is occupied by an ethyl group, this methodology could potentially be explored for the modification of other positions on the purine ring or for the synthesis of analogs with different C8 substituents. rhhz.netnih.gov
Cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, or alkynyl groups onto the purine scaffold. nih.govmdpi.com These reactions typically start from a halogenated purine precursor. Although our target compound is not halogenated, the synthesis of a halogenated analog of this compound could open the door to a wide array of further modifications at various positions of the purine core.
Table 1: Examples of N-Alkylation Reactions on Purine Analogs
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| 6-Chloropurine | Methyl iodide | DBU | Acetonitrile | 6-Chloro-7-methylpurine & 6-Chloro-9-methylpurine | ub.edu |
| 2-Amino-6-chloropurine | Cyclopentyl bromide | (Bu)₄NOH (Microwave) | Acetonitrile | 2-Amino-6-chloro-9-cyclopentylpurine | ub.edu |
| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄ | Acetonitrile | 7-(tert-Butyl)-6-chloropurine | nih.govacs.org |
Table 2: Examples of Other Nucleus Modifications on Purine Analogs
| Starting Material | Reagent(s) | Catalyst/Conditions | Modification Type | Product | Reference(s) |
|---|---|---|---|---|---|
| 9-Benzyl-6-methoxy-9H-purine | Tetrahydrofuran | CoCl₂·6H₂O, MgSO₄, O₂ | C8-Alkylation (C-H activation) | 9-Benzyl-6-methoxy-8-(tetrahydrofuran-2-yl)-9H-purine | rhhz.net |
| 2-Iodo-9-ethyladenine | 1-Pentyne | Pd-catalyzed cross-coupling | C2-Alkynylation | 9-Ethyl-2-pent-1-ynyl-9H-purin-6-ylamine | nih.gov |
| 8-Bromo-9-ethyladenine | Terminal alkynes | Pd-catalyzed cross-coupling | C8-Alkynylation | 8-Alkynyl-9-ethyladenines | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Chloropurine |
| 6-Chloro-7-methylpurine |
| 6-Chloro-9-methylpurine |
| 2-Amino-6-chloropurine |
| 2-Amino-6-chloro-9-cyclopentylpurine |
| 7-(tert-Butyl)-6-chloropurine |
| 8-Bromoadenine |
| 9-Benzyl-6-methoxy-9H-purine |
| 9-Benzyl-6-methoxy-8-(tetrahydrofuran-2-yl)-9H-purine |
| 2-Iodo-9-ethyladenine |
| 9-Ethyl-2-pent-1-ynyl-9H-purin-6-ylamine |
| 8-Bromo-9-ethyladenine |
| 2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl-6-methylsulfonylpurine |
| Purine |
| Adenine (B156593) |
Elucidation of Molecular Mechanisms of Action for 8 Ethyl 2 Methyl 1h Purin 6 Amine Analogs
Interactions with Key Biological Macromolecules
Purine (B94841) analogs are well-recognized as "privileged scaffolds" in medicinal chemistry, particularly for their capacity to inhibit a broad range of enzymes by mimicking endogenous purines like adenosine (B11128) and guanosine (B1672433). nih.gov The structural modifications at the C2, C6, and C8 positions of the purine ring are pivotal in defining their inhibitory potency and selectivity.
Kinases: The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. ed.ac.uk Purine analogs have emerged as a significant class of kinase inhibitors. nih.gov For instance, certain 6,8,9-polysubstituted purine derivatives have been identified as potent inducers of apoptosis in human leukemic lymphocytes. Kinase profiling of these compounds against a panel of 96 human kinases revealed a surprising selectivity. While many kinases were unaffected, Death Associated Protein Kinase-1 (DAPK1) was significantly inhibited. rsc.org Specifically, one analog demonstrated a noteworthy IC₅₀ value, marking it as a highly selective inhibitor of DAPK1. rsc.org This selectivity is crucial as it helps in dissecting the specific role of DAPK1 in cellular processes like apoptosis. rsc.org
Table 1: Kinase Inhibition Profile of a 6,8,9-Polysubstituted Purine Analog
| Kinase Target | Inhibition Data | Reference |
|---|
DNA Gyrase and Topoisomerase IIα: DNA gyrase and topoisomerase IIα are essential enzymes that control the topological state of DNA, making them critical for DNA replication and transcription. Analogs of the purine scaffold have been investigated as inhibitors of these enzymes. For example, derivatives of 8-(methylamino)-2-oxo-1,2-dihydroquinoline have shown potent inhibitory activity against E. coli DNA gyrase, with some compounds exhibiting IC₅₀ values in the nanomolar range. researchgate.net These inhibitors function by binding to the GyrB subunit of DNA gyrase, which contains the ATP-binding site. researchgate.netnih.gov
DprE1: Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. nih.govnih.gov Its inhibition represents a promising strategy for developing new anti-tuberculosis drugs. nih.gov Several classes of DprE1 inhibitors have been identified, many of which are purine analogs or contain related heterocyclic cores. These inhibitors can be broadly categorized as either covalent or non-covalent. nih.gov Covalent inhibitors often contain a nitro group that is metabolically reduced to a nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. nih.gov
Adenosine Receptors: Adenosine receptors (ARs), which include the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are a family of G protein-coupled receptors that play a crucial role in various physiological processes. Purine analogs are extensively studied as ligands for these receptors. nih.gov The substitution pattern on the purine core is a key determinant of affinity and selectivity for the different AR subtypes. For example, N⁶-cycloalkyl substitution generally confers selectivity for the A₁AR. nih.gov Conversely, modifications at the C2 position, such as the introduction of a 2-(2-phenylethyl)amino group, can enhance affinity for the A₂ₐAR. nih.gov Some purine analogs can even exhibit dual activity, acting as an agonist at one AR subtype and an antagonist at another. nih.gov
Chaperone Proteins (Hsp90/Grp94): Heat shock protein 90 (Hsp90) and its endoplasmic reticulum paralog, glucose-regulated protein 94 (Grp94), are molecular chaperones essential for the folding and stability of numerous client proteins involved in signal transduction and other cellular functions. nih.govnih.gov Both Hsp90 and Grp94 belong to the GHKL (gyrase, Hsp90, histidine kinase, MutL) family of ATPases and possess an N-terminal ATP-binding domain. nih.gov Purine-based inhibitors have been developed to target this ATP-binding pocket, thereby disrupting the chaperone's function and leading to the degradation of its client proteins. While Hsp90 and Grp94 share a similar domain structure, there are differences in their conformational cycles and responses to nucleotide binding, which can be exploited for the design of selective inhibitors. nih.gov
Interference with Fundamental Cellular Processes
Purine analogs can directly interfere with the synthesis of nucleic acids, a cornerstone of their therapeutic action, particularly in cancer chemotherapy. By mimicking endogenous purine nucleosides, these compounds can be incorporated into DNA and RNA, leading to chain termination or dysfunctional nucleic acids. nih.gov Furthermore, some purine analogs can directly interact with DNA through alkylation and cross-linking, which disrupts DNA function, arrests the cell cycle, and induces apoptosis. nih.gov The N7 position of guanine (B1146940) is a particularly reactive site for such alkylating agents. nih.gov The stability of base pairing can also be influenced by modifications to the purine ring. For instance, the presence of an 8-oxo or 8-bromo substituent can alter the hydrogen bonding patterns and the thermal stability of RNA duplexes. nih.gov
By interacting with key regulatory proteins like kinases and adenosine receptors, analogs of 8-Ethyl-2-methyl-1H-purin-6-amine can profoundly modulate a wide array of cellular signaling pathways. Inhibition of specific kinases, for example, can block downstream signaling cascades that are critical for cell growth, proliferation, and survival. ed.ac.uk Similarly, by acting as agonists or antagonists at adenosine receptors, these compounds can influence signaling pathways involved in inflammation, neurotransmission, and cardiovascular function. nih.gov The ability of these compounds to selectively target specific nodes within these complex signaling networks is a key area of ongoing research.
Specific Mechanistic Pathways for Observed Biological Activities
A primary mechanism of action for many purine analogs is their function as antimetabolites. nih.gov These compounds are structurally similar to natural metabolites and can competitively inhibit enzymes involved in crucial metabolic pathways. nih.gov For example, analogs of folic acid act as antimetabolites by inhibiting enzymes like dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of purines and pyrimidines. nih.gov This disruption of nucleotide synthesis ultimately leads to the inhibition of DNA and RNA synthesis, thereby halting cell proliferation. nih.gov
The immunomodulatory effects of purine analogs are well-documented. Thiopurines, such as azathioprine (B366305), are used as immunosuppressive agents in the treatment of autoimmune diseases and to prevent organ transplant rejection. researchgate.net The synthesis of novel azathioprine analogs, including those with a 2-amino-6-(1-ethyl-2-methyl-4-nitroimidazolyl-5-mercapto)purine structure, has been explored to enhance their immunotropic activity. researchgate.net The immunomodulatory effects of purine analogs are often linked to their ability to modulate adenosine receptor signaling, as these receptors are key regulators of immune cell function. nih.gov For instance, A₂ₐAR antagonists are being investigated for their potential in cancer immunotherapy. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Ethyl 2 Methyl 1h Purin 6 Amine Series
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of purine (B94841) analogues is highly dependent on the nature and position of substituents on the purine ring. researchgate.net The exploration of these substituent effects is a cornerstone of medicinal chemistry, aiming to optimize the pharmacological profile of a lead compound. The wide array of biological activities exhibited by di-, tri-, or tetrasubstituted purines is directly linked to the virtually limitless combinations of substituents that can be introduced at the C2, C6, C8, and N9 positions of the purine core. researchgate.net
Systematic studies have revealed that even minor changes to these substituents can lead to significant shifts in biological activity. For instance, in a series of 2,6,9-trisubstituted purine derivatives, the introduction of an arylpiperazinyl system at the C6 position was found to be beneficial for cytotoxic activity, whereas bulky groups at the C2 position were unfavorable. nih.gov This highlights the sensitivity of the purine scaffold to steric hindrance at specific positions.
Furthermore, the electronic properties of substituents play a critical role. The presence of an amino group in adenine (B156593), for example, enhances the effect of substituents compared to unsubstituted purine. acs.org This suggests that the inherent electronic nature of the purine core can amplify or dampen the influence of attached functional groups.
The systematic exploration of these effects often involves the synthesis of a library of analogues with varied substituents at each position. These compounds are then screened for their biological activity, and the resulting data is used to build a comprehensive understanding of the SAR. This iterative process of design, synthesis, and testing is essential for the rational development of potent and selective purine-based drugs.
Contributions of C-8 Substituents (e.g., Ethyl Group, Arylmethyl) to Ligand Efficacy and Selectivity
The C-8 position of the purine ring is a key site for modification to modulate ligand efficacy and selectivity for various biological targets, including adenosine (B11128) receptors. nih.govnih.gov The introduction of different substituents at this position can significantly alter the compound's affinity and functional activity.
The ethyl group at the C-8 position of 8-Ethyl-2-methyl-1H-purin-6-amine is a relatively small, hydrophobic substituent. In the context of adenosine receptor ligands, alkyl groups at C-8 are known to influence potency. For instance, in a series of 8-substituted xanthines, cycloalkyl groups were shown to be potent antagonists at A1 and A2-adenosine receptors. nih.gov
Replacing the ethyl group with larger or more complex moieties, such as arylmethyl groups, can lead to profound changes in activity. The introduction of an aryl group at C-8 has been a strategy to enhance the potency and selectivity of purine derivatives. elsevierpure.com For example, the synthesis of C8-aryl purine nucleosides via Suzuki cross-coupling has enabled the preparation of a diverse range of analogues with potential therapeutic applications. elsevierpure.com
The nature of the aryl group itself is also critical. Substituents on the aryl ring can further fine-tune the interaction with the receptor. For example, in a study of thioguanine-modified pleuromutilin (B8085454) derivatives, the position of substituents on a benzene (B151609) ring attached to the purine scaffold was shown to affect antibacterial activity, with para-substituted derivatives exhibiting higher activity than ortho or meta-substituted ones. nih.gov This indicates that the spatial arrangement of the substituent on the aryl ring is crucial for optimal binding.
The selectivity of a ligand for a particular receptor subtype can also be dramatically influenced by the C-8 substituent. For instance, the introduction of alkynyl chains at the C-8 position of adenosine led to highly selective antagonists of the A3 adenosine receptor. mdpi.com This highlights the potential of C-8 modifications to achieve receptor subtype selectivity, a desirable property for minimizing off-target effects.
Influence of C-2 Methyl and N-Position Substituents on Molecular Recognition
Substituents at the various nitrogen atoms of the purine ring (N1, N3, N7, and N9) also play a significant role in molecular recognition. The position of the substituent on the nitrogen can significantly affect the activity of the derivatives. For example, in a series of thioguanine-modified pleuromutilin derivatives, the activity of N1-substituted derivatives was generally superior to that of N5-substituted derivatives, indicating that the substitution site on the purine ring is crucial. nih.gov
The electronic effects of substituents at the N-positions are also important. The application of the classical interpretation of substituent effects indicates that interactions of substituents from the C8–X position are stronger than those from the C2–X and N–X positions in both adenine and purine derivatives. acs.org This suggests that while N-position substituents are important, the C-8 position may have a more dominant influence on the electronic properties of the purine ring system.
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of a molecule, one of which is likely to be the "bioactive conformation"—the shape the molecule adopts when it binds to its target. nih.gov
For purine derivatives, a key conformational feature is the orientation of the substituent at the C-8 position relative to the purine ring. Structural modification at the C-8 position in purine nucleosides can affect the preferential conformation of the glycosidic bond. mdpi.com For example, an ethenyl group at the C-8 position in adenosine induces an opposite conformational preference compared to the natural nucleoside. mdpi.com
Computational methods, such as molecular modeling and 3D-QSAR (Quantitative Structure-Activity Relationship), are powerful tools for conformational analysis and identifying bioactive conformations. nih.govnih.gov In one study, docking experiments with 2- and 8-phenylethynyl-9-ethyladenine into a homology model of the human A3 adenosine receptor helped to rationalize the observed biological data. nih.gov These studies can provide insights into how different substituents influence the preferred conformation and how that conformation interacts with the amino acid residues in the binding pocket of the receptor. nih.gov
The crystal structure of a molecule can provide a snapshot of its conformation in the solid state. For example, the crystal structure of 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine revealed that the purine unit is essentially planar. researchgate.net While the solid-state conformation may not always be the same as the bioactive conformation in solution, it provides valuable information about the molecule's intrinsic conformational preferences.
Rationalizing Potency and Selectivity through Structural Modifications
The ultimate goal of SAR and SPR studies is to rationalize the observed potency and selectivity of a series of compounds and to use this understanding to design new, improved molecules. researchgate.net This involves integrating all the information gathered from substituent effect studies, conformational analysis, and biological testing.
The potency of a compound is a measure of the concentration required to produce a given effect, while selectivity refers to its ability to interact with a specific target over others. Both of these properties can be fine-tuned through rational structural modifications. For example, in a series of 2,6,9-trisubstituted purine derivatives, a 3D-QSAR model showed that steric properties had a greater influence on cytotoxicity than electronic properties. nih.gov This kind of information is invaluable for guiding further modifications.
The selectivity of purine derivatives for different receptor subtypes is often a key objective. For instance, while many purine-based compounds are antagonists at both A1 and A2-adenosine receptors, specific structural modifications can lead to subtype-selective antagonists. nih.gov The introduction of an arylpiperidine moiety at the C6 position of the purine core has been shown to be essential for obtaining derivatives with potential anticancer activity. nih.gov
The process of rationalizing potency and selectivity is often iterative. A hypothesis is formulated based on existing data, new compounds are designed and synthesized to test the hypothesis, and the results are then used to refine the model. This cycle of design, synthesis, and testing is at the heart of modern drug discovery.
Computational and Cheminformatics Approaches in Purine Research Relevant to 8 Ethyl 2 Methyl 1h Purin 6 Amine
Molecular Docking and Binding Affinity Prediction for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for identifying potential biological targets for a ligand, such as 8-Ethyl-2-methyl-1H-purin-6-amine. The process involves predicting the binding mode and affinity of the ligand to the active site of a target protein.
Research Findings: Although no specific molecular docking studies for this compound have been published, research on analogous purine (B94841) structures is extensive. For instance, docking studies on other purine derivatives have been used to identify their potential as inhibitors for various enzymes. The binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), is calculated to rank potential drug candidates. A lower binding energy generally indicates a more stable and potentially more potent interaction.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. These methods can predict various properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
Research Findings: For a molecule like this compound, quantum chemical calculations could provide valuable insights. For example, the analysis of the HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the molecule. The molecular electrostatic potential map would highlight the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding with a biological target. While specific calculations for this compound are not available, studies on other purine derivatives have utilized these methods to rationalize their biological activities.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Sampling
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. By simulating the movements of atoms and molecules, researchers can assess the stability of the binding mode predicted by molecular docking and explore the conformational changes that may occur upon ligand binding.
Research Findings: In the context of purine research, MD simulations are a vital tool. They can reveal the flexibility of the ligand and the target's active site, the role of water molecules in the binding interface, and the key amino acid residues involved in maintaining the stability of the complex. For a potential drug candidate like this compound, MD simulations would be a critical step to validate any initial docking results and to ensure the long-term stability of its interaction with a potential target. Studies on similar purine analogs have demonstrated the power of MD in confirming binding modes and understanding the dynamics of inhibition.
Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Methodologies
Drug design strategies can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. Techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.
Structure-Based Drug Design (SBDD): When the 3D structure of the target is available, SBDD can be employed. This method involves the design of ligands that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a key component of SBDD.
Research Findings: For this compound, both LBDD and SBDD approaches could be theoretically applied. If a series of purine analogs with known activity against a specific target were available, LBDD could be used to build a model to predict the activity of this compound. Conversely, if a relevant biological target with a known crystal structure was identified, SBDD could guide the optimization of this purine derivative to enhance its binding affinity and selectivity. The design of novel purine-based inhibitors often involves a combination of both strategies.
In Silico Profiling for Compound Optimization
In silico profiling involves the use of computational models to predict the physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound. This early-stage assessment helps in prioritizing and optimizing lead compounds, reducing the likelihood of late-stage failures in drug development.
Research Findings: While no specific in silico profiling data for this compound is publicly available, this process would be a standard procedure in its evaluation as a potential drug candidate. Various computational tools and web servers can predict properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for inhibiting key metabolic enzymes like cytochrome P450s. This profiling helps in identifying potential liabilities of a molecule and guides its chemical modification to improve its drug-like properties. The use of in silico tools for predicting the bioactive profiles of novel compounds is a well-established practice in medicinal chemistry.
Bio Evaluation Potential of 8 Ethyl 2 Methyl 1h Purin 6 Amine and Its Analogs
Anti-proliferative and Enzyme Modulatory Potential
Purine (B94841) analogs are a well-established class of compounds with significant anti-proliferative and enzyme modulatory activities. researchgate.net The substitution pattern on the purine ring is critical in determining the potency and selectivity of these effects.
Research into multi-substituted purines has demonstrated their potential as anti-cancer agents. For instance, various 2,6,8,9-tetrasubstituted purines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key enzymes in cell cycle regulation. nih.gov While the introduction of C8 substituents to roscovitine, a known CDK inhibitor, lowered its direct inhibitory activity, several derivatives maintained high anti-proliferative potential against tumor cell lines. nih.gov This suggests that while an 8-ethyl group might modulate direct enzyme interaction, it does not preclude significant anti-proliferative effects.
Furthermore, studies on other substituted purines have shown potent activity against various cancer cell lines. The anti-proliferative effects often depend on the nature and position of the substituents. nih.gov For example, certain 8-substituted purines have shown promising anti-tumor properties. acs.orgnih.gov The presence of small alkyl groups, such as the 2-methyl and 8-ethyl groups in the target compound, is a feature seen in various biologically active purines. The amino group at the C6 position is also a key feature, as seen in adenine-based therapeutics.
The enzyme modulatory potential extends beyond CDKs. 8-aminoguanine, an analog with an amino group at the C8 position, has been shown to inhibit purine nucleoside phosphorylase (PNPase), an enzyme involved in purine metabolism. nih.gov This inhibition leads to a rebalancing of the purine metabolome, which has therapeutic effects in various disease models. nih.gov While the ethyl group at C8 in 8-Ethyl-2-methyl-1H-purin-6-amine is different from an amino group, it highlights that C8 substitution is a viable strategy for modulating enzyme activity.
Table 1: Anti-proliferative Activity of Selected Purine Analogs This table presents data for analogs of this compound to illustrate the potential activity profile.
| Compound/Analog | Target/Cell Line | Activity/IC50 | Reference |
|---|---|---|---|
| 2,6,8,9-tetrasubstituted purines (roscovitine derivatives) | Cyclin-dependent kinases (CDKs) | Varied, some with high anti-proliferative potential | nih.gov |
| 8-(4-bromophenyl)-1H-purine-2,6-dione | HepG2, Huh7, MCF7, A549 cancer cell lines | Screened for anti-cancer activity | rsc.orgrsc.org |
| 9-heterocyclyl substituted 9H-purine derivatives | HCC827 (human lung cancer) | IC50 as low as 0.00088 μM for some derivatives | rsc.org |
| 8-aminoguanine | Purine Nucleoside Phosphorylase (PNPase) | Inhibition of enzyme activity | nih.gov |
Antimicrobial Spectrum and Target Specificity (e.g., Antitubercular Activity)
Purine analogs have been recognized for their broad antimicrobial properties, including antibacterial, antifungal, and antiviral activities. researchgate.net These compounds can interfere with essential metabolic pathways in microorganisms, such as nucleic acid synthesis.
The potential for antitubercular activity is of particular interest. While direct studies on this compound are lacking, research on related structures provides valuable insights. For example, a study on 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents at the C2 and C8 positions revealed that small, hydrophobic substituents at the C2 position were beneficial for activity against Mycobacterium tuberculosis. This supports the potential contribution of the 2-methyl group in the target compound. The same study noted that steric hindrance at the C8 position could reduce activity, suggesting that the size of the ethyl group at this position would be a critical factor in determining antitubercular efficacy. nih.gov
Other studies on different heterocyclic scaffolds have also highlighted the importance of substitution patterns in conferring antitubercular activity. For instance, in a series of 8-substituted protoberberine derivatives, the introduction of a substituent at the C8 position was found to significantly enhance activity against M. tuberculosis, including multidrug-resistant strains. nih.govnih.gov Although these are not purine-based compounds, they underscore the general principle that C8 substitution can be a fruitful strategy in the design of novel antitubercular agents.
Table 2: Antimicrobial and Antitubercular Activity of Selected Analogs This table presents data for analogs to illustrate the potential antimicrobial spectrum.
| Compound/Analog Class | Target Organism | Activity/MIC | Reference |
|---|---|---|---|
| 2-methyl-6-furyl-9-(p-methoxybenzyl)purine | Mycobacterium tuberculosis | MIC = 0.20 µg/mL | nih.gov |
| 2-fluoro and 2-chloro-6-furyl-9-(p-methoxybenzyl)purine | Mycobacterium tuberculosis | MIC = 0.39 µg/mL | nih.gov |
| 8,9-dihydro-7H- ekb.egnih.gov thiazepino [3,2,4-hi] purine hydrofloride | Leishmania amazonensis and L. chgasi | Antiproliferative activity observed | researchgate.net |
| 8-substituted protoberberines | Mycobacterium tuberculosis H37Rv and MDR strains | MIC as low as 0.5 µg/mL for some derivatives | nih.govnih.gov |
Immunomodulatory Profiles
The immunomodulatory potential of purine derivatives is an emerging area of research. Purines are integral to cellular signaling, including immune responses, through their role as ligands for purinergic receptors.
Specific research on the immunomodulatory profile of this compound is not available. However, studies on related compounds suggest potential activities. For example, 8-aminopurines have been shown to have beneficial effects in animal models of diseases with an inflammatory component, such as systemic and pulmonary hypertension and chronic kidney disease. nih.gov These effects are partly mediated by the modulation of purine metabolism, which can impact immune cell function.
Immunonutrition, which involves the administration of specific nutrients to modulate the immune response, sometimes includes nucleotides. mdpi.com This highlights the fundamental role of purine structures in supporting or altering immune function. The specific substitution pattern of this compound would likely determine its interaction with purinergic receptors or enzymes involved in immune signaling pathways, but this remains to be experimentally verified.
Other Investigated Biological Activities (e.g., Mutagenic Effects, Plant Growth Regulation)
Beyond the aforementioned activities, purine analogs have been investigated for a range of other biological effects, including mutagenicity and plant growth regulation.
Mutagenic Effects: The structural similarity of purine analogs to endogenous DNA bases means they can potentially be incorporated into DNA during replication, leading to mutations. Point mutations, which are changes in a single nucleotide base, can arise from the action of chemical mutagens. wikipedia.org Studies on various purine analogs have demonstrated their potential to induce such mutations. For instance, derivatives of 2-aminopurine (B61359) and 2,6-diaminopurine (B158960) have been found to cause specific types of transversions in bacterial systems. nih.gov N-6-substituted purine analogs have also been shown to be mutagenic against RNA viruses, an effect attributed to their ambiguous base-pairing properties. nih.gov Given these findings, it is plausible that this compound could exhibit mutagenic properties, a possibility that would require careful evaluation in toxicological studies.
Plant Growth Regulation: Certain purine derivatives, particularly N6-substituted adenines, are known to act as cytokinins, a class of plant hormones that regulate cell division and growth. ekb.eg Research has shown that newly synthesized purine derivatives can act as plant growth regulators. ekb.egekb.eg The structural features of this compound, with its N6-amino group, align with the general structure of cytokinin-like compounds. The substituents at the C2 and C8 positions would likely modulate this activity, potentially leading to either growth promotion or inhibition depending on the specific plant system and concentration. The metabolism of purines in plants and fungi is crucial for their growth and development, suggesting that exogenous purine analogs can interfere with these processes. frontiersin.org
Table 3: Other Investigated Activities of Purine Analogs This table presents data for analogs to illustrate other potential biological activities.
| Compound/Analog Class | Investigated Activity | Finding | Reference |
|---|---|---|---|
| 2-amino-6-methylaminopurine | Mutagenesis (in E. coli) | 124-fold stimulation of AT→CG transversion | nih.gov |
| N-6-substituted purine analogues | Mutagenesis (in Picornaviruses) | Up to 65-fold increase in transition mutation frequency | nih.gov |
| N-substituted-purin-6-amines | Plant Growth Regulation (Wheat) | Screened for plant growth regulatory effects | ekb.egekb.eg |
| N6-substituted adenines | Plant Growth Regulation | Act as cytokinins, regulating cell division and growth | ekb.eg |
Emerging Trends and Future Research Perspectives for 8 Ethyl 2 Methyl 1h Purin 6 Amine Chemistry and Biology
Development of Next-Generation Synthetic Strategies
The functionalization of the purine (B94841) core, particularly at the C8 position, is crucial for modulating biological activity. Traditional methods for creating C8-alkylated purines often involve multi-step processes that may include initial halogenation followed by cross-coupling reactions. mdpi.com While effective, these approaches can be limited by harsh reaction conditions and functional group intolerance. The future of synthesizing 8-Ethyl-2-methyl-1H-purin-6-amine and its analogues lies in the adoption of more efficient, precise, and environmentally benign "next-generation" strategies.
Modern synthetic chemistry offers several promising avenues:
Direct C-H Functionalization: This approach avoids the pre-functionalization step (like halogenation) and directly converts a C-H bond to a C-C bond. Palladium-catalyzed direct C-H arylation at the C8 position has been demonstrated for various purines. nih.gov Adapting this methodology for ethylation would represent a significant step forward, offering a more atom-economical route.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. acs.orgnih.gov This technique can use light to generate radical intermediates from readily available alkyl precursors, which can then be coupled to the purine core. nih.gov A photocatalytic approach could provide a direct and highly specific method for installing the ethyl group at the C8 position. acs.orgresearchgate.net
Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity and mild reaction conditions. While the de novo biosynthesis of the purine ring is a complex, multi-enzyme process, specific enzymes could be engineered to perform late-stage functionalization on a pre-formed purine scaffold. researchgate.netbiochemden.comnews-medical.net The use of enzymes could ensure precise regioselectivity, avoiding the need for protecting groups and minimizing side products.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch chemistry. Integrating modern catalytic methods like photoredox or C-H activation into a flow system could streamline the synthesis of this compound.
Table 1: Comparison of Synthetic Strategies for 8-Substituted Purines
| Strategy | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Traditional Cross-Coupling | Halogenation of the C8 position followed by a metal-catalyzed reaction (e.g., Suzuki, Stille) with an ethylating agent. mdpi.com | Well-established and reliable for a range of substrates. | Requires pre-functionalization, can involve harsh reagents, potential for metal contamination. |
| Direct C-H Activation | Direct, metal-catalyzed replacement of the C8-hydrogen with an ethyl group. nih.gov | High atom economy, avoids pre-functionalization steps, reduces waste. | Catalyst development for specific alkylation can be complex; regioselectivity can be a challenge. |
| Photoredox Catalysis | Use of a photocatalyst and visible light to generate an ethyl radical which couples to the purine core. acs.orgnih.gov | Extremely mild reaction conditions, high functional group tolerance, novel reactivity. acs.org | Catalyst cost (e.g., iridium), optimization of light source and reaction time. |
| Enzymatic Synthesis | Use of a purified or engineered enzyme to catalyze the C8-ethylation reaction. researchgate.net | Unmatched regio- and stereoselectivity, environmentally friendly (aqueous media, mild temperatures), minimal byproducts. | Enzyme discovery and engineering can be time-consuming and costly; substrate scope may be limited. |
Advanced Biophysical and Structural Biology Techniques for Mechanistic Insights
To understand how this compound exerts its biological effects, it is essential to identify its molecular targets and characterize the interactions at an atomic level. Advanced biophysical and structural biology techniques are indispensable for gaining these mechanistic insights.
Förster Resonance Energy Transfer (FRET) is a powerful tool for studying small molecule-protein interactions in real-time. umn.edumdpi.com By labeling a target protein and observing changes in energy transfer upon binding of the purine derivative, one can quantify binding affinity and kinetics. acs.orgnih.gov This method is highly sensitive and can be adapted for high-throughput screening to identify initial protein targets. umn.eduumn.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the structure, dynamics, and interactions of molecules in solution. researchgate.net By monitoring chemical shift perturbations in a 15N-labeled protein upon titration with this compound, researchers can map the binding site on the protein surface with amino-acid resolution. nih.gov NMR can also determine the structure of the protein-ligand complex and provide insights into the conformational changes that occur upon binding, which are crucial for function. youtube.com
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution structures of protein complexes without the need for crystallization. creative-biostructure.com This is particularly valuable for large or flexible proteins that are difficult to crystallize. Recent advancements have pushed the boundaries of cryo-EM, allowing for the structural determination of small protein-ligand complexes, even those near the theoretical size limit of ~38 kDa. elifesciences.orgbiorxiv.orgresearchgate.netbiorxiv.org A cryo-EM structure of this compound bound to its target protein would provide an unambiguous view of the binding pose, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that mediate the interaction.
Table 2: Application of Advanced Techniques to Study Purine-Target Interactions
| Technique | Information Gained | Application to this compound |
|---|---|---|
| FRET | Binding affinity (Kd), kinetics (kon/koff), competitive binding. nih.gov | High-throughput screening of protein libraries to identify potential targets; validating hits from other screens. |
| NMR Spectroscopy | Binding site mapping, ligand pose, conformational changes, structural dynamics. researchgate.netnih.gov | Precisely identifying the amino acids involved in binding; determining the solution structure of the complex. nih.gov |
| Cryo-EM | High-resolution 3D structure of the protein-ligand complex. elifesciences.orgbiorxiv.org | Visualizing the exact binding mode and atomic interactions with the target protein, guiding structure-based drug design. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Providing a complete thermodynamic profile of the interaction, complementing data from other techniques. |
Integration of Artificial Intelligence and Machine Learning in Purine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the predictive accuracy of preclinical development. nih.gov For a molecule like this compound, AI/ML can be integrated across the entire discovery pipeline.
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, metabolomics) to identify novel protein targets that may be modulated by purine derivatives. This can uncover previously unknown connections between purine signaling and disease pathways.
Virtual Screening and Hit Generation: ML models can be trained on large libraries of known purine-like molecules and their biological activities. newswise.comacs.org These models can then screen virtual libraries of millions of compounds to predict which ones are most likely to bind to a specific target, prioritizing molecules like this compound for synthesis and testing.
Lead Optimization: Once an initial hit is identified, AI can guide its optimization. Generative models can design novel analogues with predicted improvements in potency, selectivity, and pharmacokinetic properties. For instance, an AI platform like KinomeMETA, which uses meta-learning, can predict the polypharmacology of kinase inhibitors, helping to design more selective compounds. cas.cn This is highly relevant as many purine analogues target kinases. nih.govnewswise.comcas.org
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models powered by ML can establish robust correlations between the structural features of purine derivatives and their biological activity. cas.org This allows for the in silico prediction of a compound's efficacy and potential off-target effects before it is even synthesized.
Table 3: AI/ML Applications in the this compound Discovery Pipeline
| Discovery Stage | AI/ML Tool/Technique | Specific Application |
|---|---|---|
| Target Identification | Deep Learning, Network Biology | Analyzing 'omics' data to propose novel protein targets regulated by purine metabolism. |
| Hit Identification | Virtual Screening, Docking Simulations | Screening massive compound libraries against a target structure to predict binding affinity for the purine scaffold. |
| Lead Optimization | Generative Adversarial Networks (GANs), QSAR cas.org | Designing new analogues of this compound with improved kinase selectivity or metabolic stability. |
| Property Prediction | Graph Neural Networks, Multi-task DNNs cas.cn | Predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties to de-risk candidates early. |
Addressing Unexplored Biological Targets and Therapeutic Areas
The structural features of this compound—an adenine (B156593) core with substitutions at C2 and C8—suggest it could interact with a wide range of biological targets, offering therapeutic potential in several unexplored areas. Purine analogues are known to function as antimetabolites and have been successfully developed as anticancer and antiviral agents. researchgate.netnih.govwikipedia.org
Oncology: Many purine derivatives target enzymes essential for cell growth and proliferation, such as kinases and polymerases, making them effective anticancer agents. nih.gov The specific substitution pattern of this compound could confer selectivity for specific kinases implicated in cancer, such as TANK-binding kinase 1 (TBK1), which is involved in immune responses and cancer cell survival. cas.org
Virology: Viruses often rely on host cell machinery for replication, including enzymes involved in purine metabolism. researchgate.net Purine analogues can act as chain terminators for viral polymerases or as inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for viral replication. nih.govnih.gov The potential of this compound as an antiviral agent against a broad spectrum of viruses warrants investigation.
Metabolic and Inflammatory Diseases: Purinergic signaling is deeply involved in regulating metabolism and inflammation. tandfonline.comnih.gov Recent discoveries have highlighted the role of 8-substituted purines, such as 8-aminoguanine, in modulating purine nucleoside phosphorylase (PNPase), which impacts renal function and blood pressure. nih.gov Given its structure, this compound could be explored for activity against targets involved in metabolic syndrome, gout, or autoimmune disorders. nih.govashpublications.org
Neurodegenerative and Age-Associated Disorders: Emerging evidence connects purinergic signaling to neuroinflammation and age-related decline. 8-aminopurines have shown promise in animal models for reversing age-associated dysfunction. nih.gov Investigating the neuroprotective or anti-aging potential of this compound could open up entirely new therapeutic avenues.
Table 4: Potential Unexplored Targets and Therapeutic Areas
| Potential Target Class | Therapeutic Area | Rationale for Investigation |
|---|---|---|
| Protein Kinases (e.g., TBK1, CDKs) | Oncology, Immunology | The purine scaffold is a common feature of kinase inhibitors; substitutions can tune selectivity. acs.org |
| Viral Polymerases / Helicases | Virology | Potential to act as a chain-terminating inhibitor of viral replication. researchgate.netnih.gov |
| Purine Nucleoside Phosphorylase (PNPase) | Metabolic/Cardiovascular Disease | 8-substituted purines are known to inhibit PNPase, affecting purine metabolism and renal function. nih.gov |
| Adenosine (B11128)/P2Y Receptors | Neurology, Inflammation | As an adenine derivative, it may act as an agonist or antagonist at purinergic receptors involved in neurotransmission and immune response. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 8-Ethyl-2-methyl-1H-purin-6-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a halogen atom (e.g., chlorine) at the 8-position of the purine ring with ethylamine under polar solvents (ethanol or DMF) and heat. Tertiary amines like triethylamine may enhance substitution efficiency . Microwave-assisted synthesis is also viable, reducing reaction time and improving regioselectivity. For instance, microwave irradiation (100–120°C, 10–20 min) in THF with secondary amines can yield analogous purine derivatives .
- Optimization : Yield depends on solvent polarity, temperature, and stoichiometry. Industrial-scale production often employs continuous flow reactors for reproducibility .
Q. Which analytical techniques are critical for characterizing this compound and verifying purity?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., ethyl and methyl groups at positions 8 and 2) and aromatic proton environments .
- Elemental Analysis : Validates molecular formula (CHN) and purity .
- HPLC : Essential for detecting byproducts (e.g., oxidized or dimerized impurities) in crude mixtures .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications : As a purine derivative, it serves as a scaffold for adenosine receptor ligands. Modifications at the 2- and 8-positions can modulate affinity for receptor subtypes (A, A, etc.), making it valuable for studying neurodegenerative diseases or cancer . Biological assays (e.g., radioligand binding studies in CHO cells) are standard for evaluating receptor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Approach :
- Reproducibility Checks : Standardize assay conditions (e.g., membrane preparation from transfected CHO cells, buffer composition) to minimize variability .
- Structural Confirmation : Use X-ray crystallography or 2D NMR to rule out isomerization or degradation during storage.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What experimental design strategies optimize the synthesis of this compound derivatives for high-throughput screening?
- Factorial Design : Employ a 2 factorial approach to test variables (e.g., solvent, temperature, catalyst). For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Solvent | Ethanol | DMF |
| Temperature | 80°C | 120°C |
| Catalyst | None | Triethylamine |
| This identifies interactions between variables and maximizes yield . |
- Automation : Use robotic liquid handlers for parallel reactions, ensuring consistency in small-scale syntheses .
Q. How do steric and electronic effects of the 8-ethyl and 2-methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric Effects : The ethyl group at position 8 may hinder nucleophilic attack at adjacent positions, favoring regioselectivity at the 6-amine site.
- Electronic Effects : Methyl at position 2 increases electron density on the purine ring, potentially accelerating electrophilic substitutions. Computational modeling (DFT) can predict charge distribution and reactive sites .
- Validation : Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) quantify these effects .
Q. What are the challenges in scaling up laboratory-scale synthesis of this compound, and how can they be mitigated?
- Challenges :
- Byproduct Formation : Aggressive heating in batch reactors may cause decomposition.
- Purification : Column chromatography is impractical at scale.
- Solutions :
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions .
- Crystallization Optimization : Use solvent-antisolvent systems (e.g., acetonitrile/water) for high-purity recrystallization .
Data Presentation and Analysis Guidelines
- Statistical Rigor : Report mean ± SD for triplicate experiments. Use Student’s t-test for significance (p < 0.05) .
- Structural Data : Include annotated NMR spectra and chromatograms in supplementary materials .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
